![molecular formula C14H11ClO2 B6328555 2-(2-Chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1220967-92-9](/img/structure/B6328555.png)
2-(2-Chloro-4-methylphenyl)benzoic acid, 95%
Overview
Description
2-(2-Chloro-4-methylphenyl)benzoic acid, also known as 2-Chloro-4-methylbenzoic acid (C4MBA), is a widely used organic compound in the pharmaceutical, biotechnology, and chemical industries. C4MBA has a wide range of applications, from the synthesis of drugs to the production of polymers and surfactants. It is a versatile compound that can be used in a variety of laboratory experiments and applications.
Scientific Research Applications
C4MBA has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. It has also been used in the synthesis of polymers and surfactants, and in the production of dyes and pigments. In addition, C4MBA has been used in the synthesis of catalysts, in the production of organic compounds, and in the synthesis of other organic compounds.
Mechanism of Action
C4MBA is a strong acid, and its mechanism of action is based on its ability to donate protons. This makes it an effective catalyst in various chemical reactions. It is also a strong Lewis acid, and it can form complexes with various molecules, such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
C4MBA has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and it has been used in the synthesis of drugs to treat diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, C4MBA has been found to be a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
C4MBA is a versatile compound that is suitable for use in a variety of laboratory experiments. It is a strong acid, and it is a strong Lewis acid, which makes it useful for a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also a strong acid, and it can be corrosive if not handled properly.
Future Directions
There are a number of potential future directions for C4MBA. It could be used in the synthesis of new drugs, such as anti-cancer drugs, anti-inflammatory drugs, and drugs to treat neurological diseases. It could also be used in the synthesis of polymers and surfactants, and in the production of dyes and pigments. In addition, C4MBA could be used in the synthesis of catalysts and in the production of organic compounds. Finally, C4MBA could be used in the synthesis of other organic compounds, such as polyesters and polyamides.
properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-7-11(13(15)8-9)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIJJTNHYROPJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607037 | |
Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methylphenyl)benzoic acid | |
CAS RN |
1220967-92-9 | |
Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.